molecular formula C44H66N8O14S B1679284 (3S)-4-[2-[[(2S)-2-aminopropanoyl]amino]phenyl]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid;(2R,3S,4R,5R)-1-(methylamino)hexane-1,2,3,4,5,6-hexol CAS No. 57448-84-7

(3S)-4-[2-[[(2S)-2-aminopropanoyl]amino]phenyl]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid;(2R,3S,4R,5R)-1-(methylamino)hexane-1,2,3,4,5,6-hexol

Cat. No.: B1679284
CAS No.: 57448-84-7
M. Wt: 979.1 g/mol
InChI Key: CLQJDCJPAPUNET-PPFXAFMZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-4-[2-[[(2S)-2-aminopropanoyl]amino]phenyl]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid;(2R,3S,4R,5R)-1-(methylamino)hexane-1,2,3,4,5,6-hexol is a synthetic pentapeptide that mimics the actions of endogenous gastrin when administered parenterally. It stimulates the secretion of gastric acid, pepsin, and intrinsic factor, and is primarily used as a diagnostic aid for evaluating gastric acid secretory function, gastric hypersecretion, and Zollinger-Ellison tumors .

Preparation Methods

Synthetic Routes and Reaction Conditions: (3S)-4-[2-[[(2S)-2-aminopropanoyl]amino]phenyl]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid;(2R,3S,4R,5R)-1-(methylamino)hexane-1,2,3,4,5,6-hexol is synthesized through a series of peptide coupling reactions. The synthesis involves the stepwise addition of amino acids to form the pentapeptide chain. The final product is then conjugated with meglumine to enhance its solubility and stability .

Industrial Production Methods: Industrial production of pentagastrin meglumine typically involves solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of the compound. The process includes the use of protective groups to prevent unwanted side reactions and the use of coupling agents to facilitate peptide bond formation .

Chemical Reactions Analysis

Types of Reactions: (3S)-4-[2-[[(2S)-2-aminopropanoyl]amino]phenyl]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid;(2R,3S,4R,5R)-1-(methylamino)hexane-1,2,3,4,5,6-hexol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(3S)-4-[2-[[(2S)-2-aminopropanoyl]amino]phenyl]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid;(2R,3S,4R,5R)-1-(methylamino)hexane-1,2,3,4,5,6-hexol has a wide range of scientific research applications, including:

Mechanism of Action

(3S)-4-[2-[[(2S)-2-aminopropanoyl]amino]phenyl]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid;(2R,3S,4R,5R)-1-(methylamino)hexane-1,2,3,4,5,6-hexol exerts its effects by binding to the cholecystokinin B (CCK-B) receptor, which is expressed widely in the brain and gastrointestinal tract. Activation of these receptors stimulates the secretion of gastric acid, pepsin, and intrinsic factor. The exact mechanism involves the activation of the phospholipase C second messenger system, leading to increased intracellular calcium levels and subsequent secretion of gastric components .

Comparison with Similar Compounds

Comparison: (3S)-4-[2-[[(2S)-2-aminopropanoyl]amino]phenyl]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid;(2R,3S,4R,5R)-1-(methylamino)hexane-1,2,3,4,5,6-hexol is unique in its ability to mimic the actions of endogenous gastrin while being more stable and soluble due to its meglumine conjugation. Unlike gastrin, which is naturally occurring, pentagastrin meglumine is synthetically produced, allowing for controlled and consistent use in diagnostic applications .

Properties

CAS No.

57448-84-7

Molecular Formula

C44H66N8O14S

Molecular Weight

979.1 g/mol

IUPAC Name

(3S)-4-[2-[[(2S)-2-aminopropanoyl]amino]phenyl]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid;(2R,3S,4R,5R)-1-(methylamino)hexane-1,2,3,4,5,6-hexol

InChI

InChI=1S/C37H49N7O9S.C7H17NO6/c1-21(38)33(49)42-26-13-9-7-11-24(26)32(48)28(19-31(46)47)44-34(50)27(15-17-54-5)43-35(51)29(18-22-20-40-25-12-8-6-10-23(22)25)41-30(45)14-16-39-36(52)53-37(2,3)4;1-8-7(14)6(13)5(12)4(11)3(10)2-9/h6-13,20-21,27-29,40H,14-19,38H2,1-5H3,(H,39,52)(H,41,45)(H,42,49)(H,43,51)(H,44,50)(H,46,47);3-14H,2H2,1H3/t21-,27-,28-,29-;3-,4-,5+,6-,7?/m01/s1

InChI Key

CLQJDCJPAPUNET-PPFXAFMZSA-N

Isomeric SMILES

C[C@@H](C(=O)NC1=CC=CC=C1C(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)CCNC(=O)OC(C)(C)C)N.CNC([C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O

SMILES

CC(C(=O)NC1=CC=CC=C1C(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CCNC(=O)OC(C)(C)C)N.CNC(C(C(C(C(CO)O)O)O)O)O

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1C(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CCNC(=O)OC(C)(C)C)N.CNC(C(C(C(C(CO)O)O)O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Pentagastrin meglumine; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S)-4-[2-[[(2S)-2-aminopropanoyl]amino]phenyl]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid;(2R,3S,4R,5R)-1-(methylamino)hexane-1,2,3,4,5,6-hexol
Reactant of Route 2
(3S)-4-[2-[[(2S)-2-aminopropanoyl]amino]phenyl]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid;(2R,3S,4R,5R)-1-(methylamino)hexane-1,2,3,4,5,6-hexol
Reactant of Route 3
(3S)-4-[2-[[(2S)-2-aminopropanoyl]amino]phenyl]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid;(2R,3S,4R,5R)-1-(methylamino)hexane-1,2,3,4,5,6-hexol
Reactant of Route 4
(3S)-4-[2-[[(2S)-2-aminopropanoyl]amino]phenyl]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid;(2R,3S,4R,5R)-1-(methylamino)hexane-1,2,3,4,5,6-hexol
Reactant of Route 5
Reactant of Route 5
(3S)-4-[2-[[(2S)-2-aminopropanoyl]amino]phenyl]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid;(2R,3S,4R,5R)-1-(methylamino)hexane-1,2,3,4,5,6-hexol
Reactant of Route 6
(3S)-4-[2-[[(2S)-2-aminopropanoyl]amino]phenyl]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid;(2R,3S,4R,5R)-1-(methylamino)hexane-1,2,3,4,5,6-hexol

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